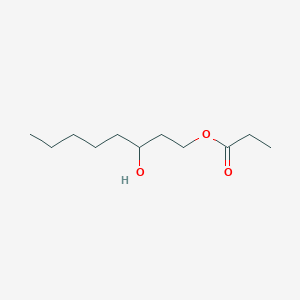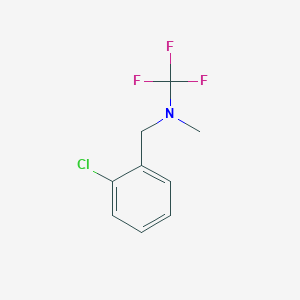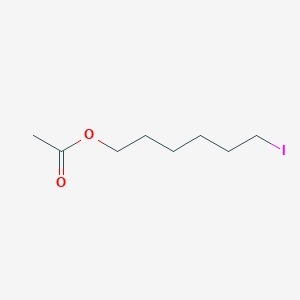
6-Iodohexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodohexyl acetate is an organic compound with the molecular formula C8H15IO2 It is an ester formed from hexyl alcohol and acetic acid, with an iodine atom attached to the sixth carbon of the hexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Iodohexyl acetate can be synthesized through the esterification of 6-iodohexanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 6-iodohexanol and acetic acid are fed into a reactor containing an acid catalyst. The reaction mixture is heated to the appropriate temperature, and the product is continuously removed and purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodohexyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 6-hydroxyhexyl acetate.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride, resulting in the formation of hexyl acetate.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: 6-Hydroxyhexyl acetate.
Reduction: Hexyl acetate.
Oxidation: Hexanoic acid.
Wissenschaftliche Forschungsanwendungen
6-Iodohexyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of iodinated derivatives.
Biology: It can be used as a labeling reagent for studying biological processes involving iodine.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-iodohexyl acetate involves its ability to undergo nucleophilic substitution reactions due to the presence of the iodine atom. The iodine atom is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various chemical syntheses and labeling applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexyl Acetate: Similar structure but lacks the iodine atom. It is commonly used in the flavor and fragrance industry.
6-Bromohexyl Acetate: Similar structure with a bromine atom instead of iodine. It has similar reactivity but different physical properties due to the difference in halogen atoms.
Uniqueness
6-Iodohexyl acetate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential applications in radiopharmaceuticals and labeling studies. The iodine atom also influences the compound’s physical properties, such as boiling point and density, compared to its brominated or non-halogenated counterparts.
Eigenschaften
Molekularformel |
C8H15IO2 |
|---|---|
Molekulargewicht |
270.11 g/mol |
IUPAC-Name |
6-iodohexyl acetate |
InChI |
InChI=1S/C8H15IO2/c1-8(10)11-7-5-3-2-4-6-9/h2-7H2,1H3 |
InChI-Schlüssel |
AVUOKAVWKCTLFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


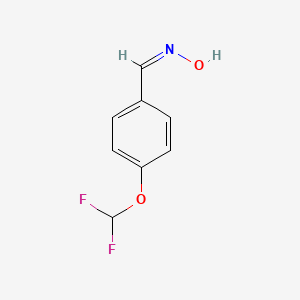
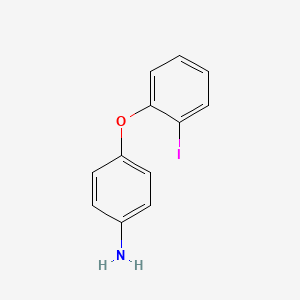
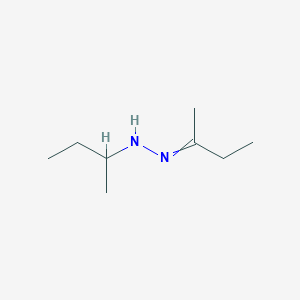
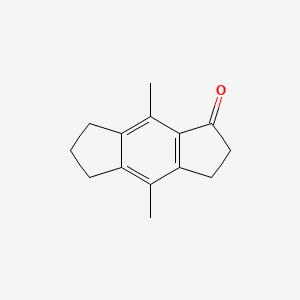
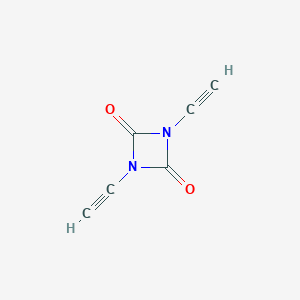
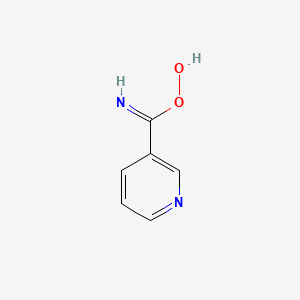
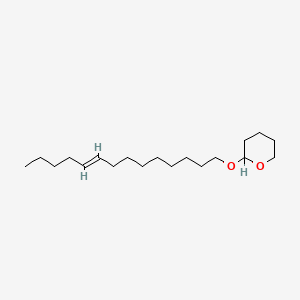
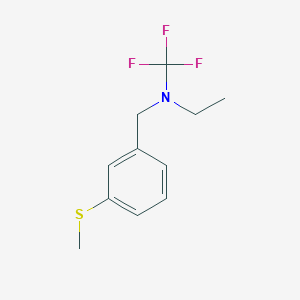
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)
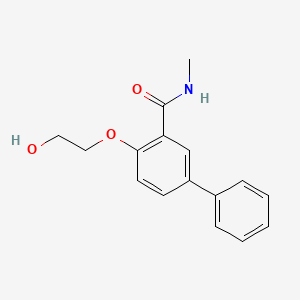

![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)
